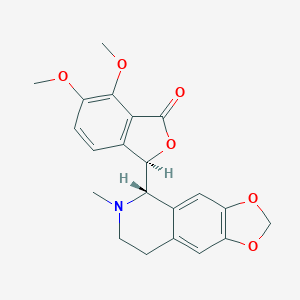

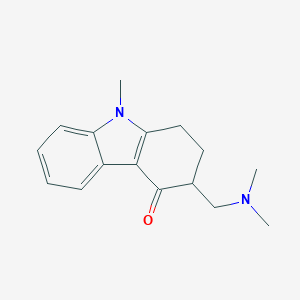

3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one

Overview

Description

Dimethylaminopropylamine is a colorless liquid that is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with different functional groups . For example, Dimethylaminopropylamine is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields Dimethylaminopropylamine .

Molecular Structure Analysis

The molecular structure of similar compounds like Dimethylaminopropylamine has been studied using various spectroscopic techniques such as FTIR, NMR and single crystal X-ray diffraction study . The structure was solved by direct methods exerting SHELXT-2018/2 and refined on F2 through full-matrix least-squares procedure for all data exerting SHELXL-2018/3 .

Chemical Reactions Analysis

The reactions of similar compounds with different functional groups are categorized in four classes (methylene, methyl, amino, other groups) and the reactions of obtained enamine and dimethylamino imine compounds are investigated in detail such as nucleophilic addition, intramolecular cyclization or condensation reactions .

Physical And Chemical Properties Analysis

Dimethylaminopropylamine is a colorless liquid with a molecular weight of 102.18 g/mol . It has a density of 812 mg mL−1 and a boiling point of 132.1 °C .

Scientific Research Applications

Dyeing Polyester Fabrics

The compound is used in the synthesis of disperse dyes for dyeing polyester fabrics . The enaminone compounds, including 3-Dimethylamino-1-arylpropenones, are synthesized by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . These dyes are applied to polyester materials at different dyeing temperatures (70, 90, and 100 °C) .

Antimicrobial Activities

The synthetic dyes derived from this compound have shown promising antimicrobial activities against fungus, yeast, and Gram-positive and Gram-negative bacteria . This makes them valuable in the textile industry, where antimicrobial fabrics are of great interest.

Self-Cleaning Fabrics

The compound is used in the treatment of polyester fabrics with zinc oxide nanoparticles to impart a self-cleaning quality . This is part of an ongoing strategy to obtain polyester fabrics with newly acquired specifications .

UV Protection

The treated polyester fabrics also show enhanced UV protection , making them suitable for outdoor use .

Synthesis of Amphiphilic Diblock and Statistical Copolymers

The compound is used in the synthesis of amphiphilic diblock and statistical copolymers . These copolymers have novel solution properties and their self-assembly in aqueous media is of great interest .

Nanocarriers of Pharmaceutical Compounds

The response of the systems to changes in pH, temperature, and ionic strength of the aqueous solutions shows interesting behavior and new properties that are useful for their utilization as nanocarriers of pharmaceutical compounds .

Mechanism of Action

Target of Action

It is known to be an impurity of ondansetron , a well-known antiemetic drug that works by blocking the action of serotonin at 5HT3 receptors .

Mode of Action

Given its structural similarity to Ondansetron, it may interact with serotonin receptors, particularly the 5HT3 subtype . This interaction could potentially inhibit the activation of these receptors, thereby preventing the initiation of the vomiting reflex .

Biochemical Pathways

If it does indeed act on 5HT3 receptors like Ondansetron, it could affect the signaling pathways downstream of these receptors, which are involved in the regulation of nausea and vomiting .

Pharmacokinetics

Given its structural similarity to ondansetron, it may have similar pharmacokinetic properties . Ondansetron is well-absorbed orally and is extensively metabolized in the liver. Its metabolites are excreted in the urine .

Result of Action

If it acts similarly to Ondansetron, it could prevent the activation of 5HT3 receptors, thereby inhibiting the vomiting reflex .

Action Environment

Factors such as pH, temperature, and the presence of other substances could potentially affect its activity .

Safety and Hazards

Dimethylaminopropylamine is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is harmful if swallowed or if inhaled .

Future Directions

Future directions for similar compounds like Dimethylaminopropylamine could involve their use as building blocks in heterocyclic synthesis . The rational selection of suitable Cu complexing ligands is discussed in regards to specific side reactions in each technique (i.e., complex dissociation, acid evolution, and reducing agent complexation) .

properties

IUPAC Name |

3-[(dimethylamino)methyl]-9-methyl-2,3-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-17(2)10-11-8-9-14-15(16(11)19)12-6-4-5-7-13(12)18(14)3/h4-7,11H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGMMRNLRWFVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927762 | |

| Record name | 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | |

CAS RN |

153139-56-1, 132659-89-3 | |

| Record name | 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153139561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(Dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3((DIMETHYLAMINO)METHYL)-1,2,3,9-TETRAHYDRO-9-METHYL-4H-CARBAZOL-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21E15FJP4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

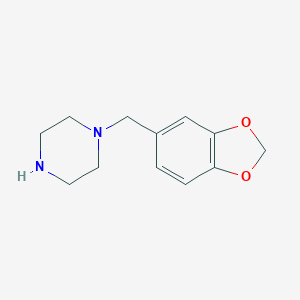

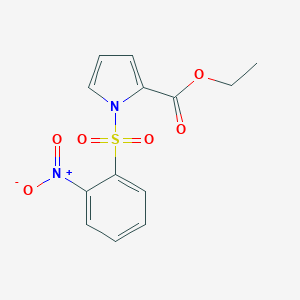

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques are effective in identifying and quantifying 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one in pharmaceutical formulations?

A1: Capillary zone electrophoresis (CZE) has proven to be a simple, rapid, and reliable method for the simultaneous determination of Ondansetron Hydrochloride and its impurity, 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one, in pharmaceutical solutions like injectables. [] This method utilizes a phosphate buffer solution as the running electrolyte and offers good resolution between the two compounds based on their differing migration times under the applied voltage. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.